Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 158958-41-9
VCID: VC21304427
InChI: InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3
SMILES: CCN(CC1CCNCC1)C(=O)OC(C)(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

CAS No.: 158958-41-9

Cat. No.: VC21304427

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester - 158958-41-9

Specification

CAS No. 158958-41-9
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate
Standard InChI InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3
Standard InChI Key QTKIXLPXKKSGGQ-UHFFFAOYSA-N
SMILES CCN(CC1CCNCC1)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCNCC1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Identity

The compound is identified by its IUPAC name tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate, with the following key identifiers:

PropertyValue
CAS Number158958-41-9
Molecular FormulaC₁₃H₂₆N₂O₂
Molecular Weight242.36 g/mol
InChIKeyQTKIXLPXKKSGGQ-UHFFFAOYSA-N
SMILESCCN(CC1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C
Standard InChIInChI=1S/C13H26N2O2/c1-5-17(14(20)21-15(2,3)4)11-12-6-8-18(9-7-12)13(19)10-16/h12H,5-11H2,1-4H3

Source:

Structural Features

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, enabling interactions with biological targets (e.g., enzymes, receptors).

  • Methyl Group: Attached to the piperidine ring, influencing steric and electronic properties.

  • Tert-butyl Carbamate: Provides stability and protects the amine group during synthetic steps, enhancing reactivity control.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via carbamoylation reactions. A typical method involves:

  • Reactants: Piperidin-4-ylmethylamine and ethyl chloroformate.

  • Reagents: Triethylamine (base) and anhydrous solvents (e.g., dichloromethane).

  • Conditions: Low-temperature reactions to minimize side products.

Industrial production employs automated systems for precise control of temperature, pressure, and reactant concentrations, ensuring high yield and purity .

Chemical Reactivity and Stability

Functional Group Reactivity

GroupReactivity
CarbamateHydrolyzes under acidic/basic conditions to form amines and carbon dioxide.
PiperidineParticipates in nucleophilic substitution or alkylation reactions.
Tert-butylResists hydrolysis, stabilizing the molecule for intermediate use.

Stability Profile

  • Thermal Stability: Stable at room temperature but decomposes at elevated temperatures (>150°C).

  • Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

Applications in Research and Industry

Medicinal Chemistry

  • Drug Intermediates: Serves as a protected amine precursor in peptide synthesis or drug candidate development.

  • Target Modification: The piperidine ring can be functionalized to enhance binding affinity for enzymes or receptors .

Materials Science

  • Polymer Synthesis: The carbamate group enables cross-linking in polymer production, creating durable materials.

Comparative Analysis with Similar Compounds

CompoundCASKey Difference
(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester165528-81-4Ethyl group replaces methyl; altered steric profile
tert-Butyl ethyl(piperidin-4-yl)carbamate313977-45-6Absence of methyl group; distinct reactivity

Research Gaps and Future Directions

Unexplored Applications

  • Catalysis: Potential use as a ligand in asymmetric catalysis.

  • Prodrug Design: The carbamate group could be cleaved in vivo to release active amines.

Methodological Challenges

  • Scalability: Optimizing continuous-flow synthesis for industrial-scale production.

  • Selectivity: Enhancing regioselectivity in functionalization reactions.

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